molecular formula C13H7ClN4O8 B12488782 5-chloro-N-(2,4-dinitrophenyl)-2-hydroxy-3-nitrobenzamide

5-chloro-N-(2,4-dinitrophenyl)-2-hydroxy-3-nitrobenzamide

Cat. No.: B12488782
M. Wt: 382.67 g/mol
InChI Key: YWAVGCIURODYAZ-UHFFFAOYSA-N
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Description

5-chloro-N-(2,4-dinitrophenyl)-2-hydroxy-3-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,4-dinitrophenyl)-2-hydroxy-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 5-chloro-2-hydroxybenzoic acid to introduce nitro groups at specific positions on the aromatic ring. This is followed by the coupling of the nitrated intermediate with 2,4-dinitroaniline under controlled conditions to form the final product. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, yield, and safety, often incorporating advanced techniques such as flow chemistry and automated reaction monitoring. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2,4-dinitrophenyl)-2-hydroxy-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield diamino derivatives, while substitution reactions can produce a variety of functionalized benzamides .

Scientific Research Applications

5-chloro-N-(2,4-dinitrophenyl)-2-hydroxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,4-dinitrophenyl)-2-hydroxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can trigger various cellular responses, including apoptosis (programmed cell death) and inhibition of cell proliferation. The compound’s ability to interact with cellular proteins and enzymes further contributes to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(2,4-dinitrophenyl)-2-hydroxy-3-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of chloro, nitro, and hydroxyl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C13H7ClN4O8

Molecular Weight

382.67 g/mol

IUPAC Name

5-chloro-N-(2,4-dinitrophenyl)-2-hydroxy-3-nitrobenzamide

InChI

InChI=1S/C13H7ClN4O8/c14-6-3-8(12(19)11(4-6)18(25)26)13(20)15-9-2-1-7(16(21)22)5-10(9)17(23)24/h1-5,19H,(H,15,20)

InChI Key

YWAVGCIURODYAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O

Origin of Product

United States

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